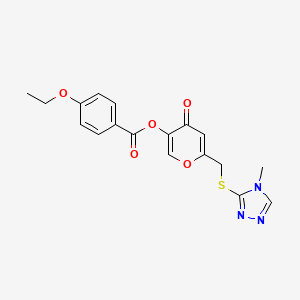

6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-3-24-13-6-4-12(5-7-13)17(23)26-16-9-25-14(8-15(16)22)10-27-18-20-19-11-21(18)2/h4-9,11H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZAZCFYJPXDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a novel hybrid molecule that combines the biological activities associated with both the 1,2,4-triazole and 4H-pyran moieties. This article delves into its synthesis, biological activities, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the triazole and pyran rings. The method often starts with the preparation of a triazole derivative through the reaction of 4-methyl-4H-1,2,4-triazole with suitable electrophiles followed by the introduction of the pyran structure through cyclization reactions. A typical synthetic route may look like this:

- Formation of Triazole : The initial step involves synthesizing 4-methyl-4H-1,2,4-triazole derivatives using appropriate thiol and electrophilic reagents.

- Pyran Ring Formation : The triazole compound is then reacted with aldehydes or ketones to form the pyran structure.

- Final Esterification : The final product is obtained by esterifying the pyran derivative with 4-ethoxybenzoic acid.

Antimicrobial Activity

Research has shown that compounds containing triazole and pyran structures exhibit significant antimicrobial properties. For instance, derivatives similar to 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran have been evaluated for their activity against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| Triazole Derivatives | Antibacterial against E. coli | |

| Pyran Compounds | Antifungal against Candida spp. |

Anticancer Activity

The anticancer potential of triazole-thiol compounds has been explored extensively. Studies indicate that such compounds can inhibit the proliferation of cancer cell lines like MCF-7 (breast cancer) and Bel7402 (liver cancer). For example:

- Cytotoxicity Testing : Compound derivatives were tested against MCF-7 and Bel7402 cells, showing promising results in reducing cell viability.

- Mechanism of Action : The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism often involves modulation of inflammatory cytokines and inhibition of pathways like NF-kB.

Case Studies

-

Study on Triazole Derivatives :

- A study conducted by researchers highlighted the synthesis and biological evaluation of several triazole derivatives that exhibited significant antimicrobial and anticancer activities.

- The results showed that modifications on the triazole ring could enhance biological activity significantly.

-

Pyran-Based Compounds :

- Another research focused on pyran derivatives demonstrated their effectiveness as anti-inflammatory agents in various animal models.

- These findings suggest a potential therapeutic application in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.